molecular formula C15H20N4O B2389511 N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide CAS No. 1797710-19-0

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide

Cat. No.: B2389511
CAS No.: 1797710-19-0
M. Wt: 272.352
InChI Key: INIVHRQJYLRLGY-UHFFFAOYSA-N
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Description

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Preparation Methods

The synthesis of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions of appropriate precursors under specific conditions Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIVHRQJYLRLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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